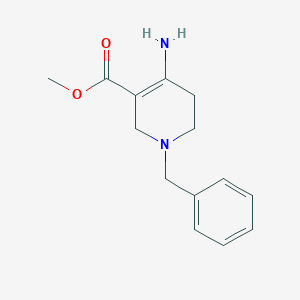

Methyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate

概要

説明

Methyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate is a synthetic organic compound with a complex structure that includes a tetrahydropyridine ring, an amino group, and a benzyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydropyridine ring, followed by the introduction of the benzyl group and the amino group. The final step involves esterification to introduce the methyl ester group.

Formation of the Tetrahydropyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as 1,4-diketones and ammonia or primary amines under acidic or basic conditions.

Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides (e.g., benzyl chloride) in the presence of a base such as sodium hydride or potassium carbonate.

Amination: The amino group can be introduced via nucleophilic substitution reactions using amines or through reductive amination.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or a base like sodium methoxide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to ensure scalability and cost-effectiveness.

化学反応の分析

Types of Reactions

Methyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of bases.

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

科学的研究の応用

Medicinal Chemistry

Methyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate has been investigated for its potential therapeutic effects. Its structural features suggest it may act on neurotransmitter systems, particularly those involving dopamine and norepinephrine. Research indicates that derivatives of tetrahydropyridine compounds can exhibit neuroprotective properties, which are crucial in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease.

Pharmacological Studies

Pharmacological studies have demonstrated that compounds similar to this compound can influence various biological pathways. For instance:

- Dopaminergic Activity : Compounds with similar structures have shown promise in modulating dopaminergic activity, which is vital for conditions like schizophrenia and depression.

- Antioxidant Properties : Some studies suggest that tetrahydropyridine derivatives may possess antioxidant properties, potentially offering protective effects against oxidative stress-related damage in cells.

Synthetic Applications

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable for creating new compounds with enhanced biological activity.

Research on Drug Delivery Systems

Recent studies have explored the use of this compound in drug delivery systems. The compound can be incorporated into nanoparticles or liposomes to improve the bioavailability and targeted delivery of therapeutic agents.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry examined a series of tetrahydropyridine derivatives for their neuroprotective effects against oxidative stress in neuronal cell lines. The results indicated that this compound exhibited significant protective effects at certain concentrations.

Case Study 2: Synthesis of Novel Antidepressants

Research detailed in European Journal of Pharmacology focused on synthesizing new antidepressant compounds based on the structure of this compound. The synthesized compounds were tested for their efficacy in animal models of depression and showed promising results compared to existing antidepressants.

作用機序

The mechanism by which Methyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyl and amino groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

類似化合物との比較

Similar Compounds

Methyl 4-amino-1-phenyl-1,2,5,6-tetrahydropyridine-3-carboxylate: Similar structure but with a phenyl group instead of a benzyl group.

Methyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-acetate: Similar structure but with an acetate group instead of a carboxylate group.

Uniqueness

Methyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate is unique due to the combination of its tetrahydropyridine ring, benzyl group, and amino group, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

生物活性

Methyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate (CAS number: 159660-85-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₂O₂ |

| Molecular Weight | 246.31 g/mol |

| Melting Point | 87-89 °C |

| Boiling Point | 389.2 °C |

| Density | 1.0836 g/cm³ |

| Flash Point | 189.2 °C |

Anticancer Activity

Recent studies have highlighted the anticancer potential of various tetrahydropyridine derivatives, including this compound. In vitro assays have demonstrated that compounds with similar structures exhibit cytotoxic effects against several cancer cell lines.

Case Study: Cytotoxicity Assays

A study evaluated the cytotoxic activity of methyl 4-amino derivatives against human leukemia (CEM-13) and breast adenocarcinoma (MCF-7) cell lines. The results indicated that these compounds could induce apoptosis in a dose-dependent manner:

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| Methyl 4-amino derivative | CEM-13 | 0.48 | Induction of apoptosis via caspase activation |

| Methyl 4-amino derivative | MCF-7 | 1.54 | Cell cycle arrest at G1 phase |

Flow cytometry analysis revealed that these compounds increased the expression of pro-apoptotic proteins such as p53 and activated caspase pathways, suggesting a robust mechanism for their anticancer effects .

Neuroprotective Effects

Tetrahydropyridines are also studied for their neuroprotective effects. Methyl 4-amino-1-benzyl derivatives have shown promise in models of neurodegenerative diseases by inhibiting monoamine oxidase B (MAO-B), an enzyme implicated in neurotoxicity.

Research Findings:

Inhibition of MAO-B can prevent the breakdown of neuroprotective neurotransmitters such as dopamine. A study demonstrated that methyl 4-amino derivatives reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents.

Structure-Activity Relationship (SAR)

The biological activity of methyl 4-amino-1-benzyl derivatives can be influenced by structural modifications:

Key Findings:

- Substitution at the para position of the benzyl ring with electron-withdrawing groups enhances cytotoxicity.

- The presence of a carboxylate group is crucial for maintaining solubility and bioactivity .

Table: Summary of SAR Insights

| Modification | Effect on Activity |

|---|---|

| Electron-withdrawing group | Increased cytotoxicity |

| Alkyl chain length | Optimal at specific lengths for solubility |

| Aromatic ring substitutions | Varied effects on MAO-B inhibition |

特性

IUPAC Name |

methyl 4-amino-1-benzyl-3,6-dihydro-2H-pyridine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-18-14(17)12-10-16(8-7-13(12)15)9-11-5-3-2-4-6-11/h2-6H,7-10,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKWMBMESNOAMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(CCN(C1)CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340300 | |

| Record name | METHYL 4-AMINO-1-BENZYL-1,2,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159660-85-2 | |

| Record name | METHYL 4-AMINO-1-BENZYL-1,2,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。